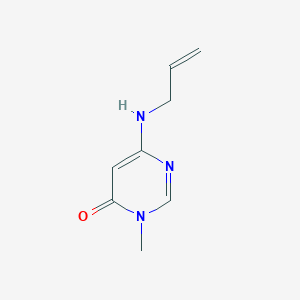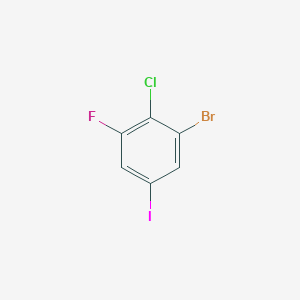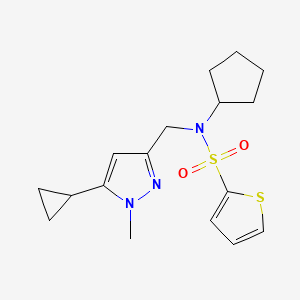
6-(Allylamino)-3-methylpyrimidin-4(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(allylamino)-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes
Wissenschaftliche Forschungsanwendungen
6-(allylamino)-3-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
It’s known that similar compounds are often involved in interactions with various enzymes and receptors
Mode of Action
It’s known that such compounds can undergo various chemical reactions, including electrophilic heterocyclization . This process involves the formation of new cyclic structures, which can potentially interact with biological targets in unique ways.
Biochemical Pathways
It’s known that similar compounds can influence a variety of cellular processes
Pharmacokinetics
It’s known that similar compounds can be metabolized by various enzymes, including cytochrome p450 3a4 (cyp3a4), cyp2e1, and cyp2d6
Result of Action
It’s known that similar compounds can induce various cellular responses, including changes in enzyme activity and alterations in cellular structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(allylamino)-3-methylpyrimidin-4(3H)-one typically involves the alkylation of 6-amino-2-thiouracil with allyl halides in the presence of a base. This reaction forms 2-allyl-6-aminopyrimidin-4(3H)-one, which can then be further modified to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for 6-(allylamino)-3-methylpyrimidin-4(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(allylamino)-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The allylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like iodine and bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce halogenated pyrimidines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-amino-2-thiouracil: A precursor in the synthesis of 6-(allylamino)-3-methylpyrimidin-4(3H)-one.
2-allyl-6-aminopyrimidin-4(3H)-one: An intermediate in the synthesis process.
3-azolyl-6-methylimidazo[1,2-b][1,2,4,5]tetrazines: Compounds with similar structural features and reactivity.
Uniqueness
6-(allylamino)-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allylamino group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3-methyl-6-(prop-2-enylamino)pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-3-4-9-7-5-8(12)11(2)6-10-7/h3,5-6,9H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSIGMYUCBCBKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2407264.png)
![Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2407265.png)


![3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B2407274.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(isoxazol-5-yl)methanone](/img/structure/B2407276.png)
![8-bromo-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407278.png)
![3-[(3-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2407279.png)


![methyl 4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2407283.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2407285.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2407286.png)
![3-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2407287.png)
